Cas no 1829-37-4 (2-Bromophenol Acetate)
2-Bromophenol Acetate Chemical and Physical Properties
Names and Identifiers
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- 2-Bromophenyl acetate
- 2-Bromophenol Acetate
- 1-ACETOXY-2-BROMOBENZENE
- Phenol, 2-bromo-,1-acetate
- (2-bromophenyl) acetate
-
- MDL: MFCD01861194
- Inchi: 1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
- InChI Key: BEHBHYYPTOHUHX-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OC(C)=O
Computed Properties
- Exact Mass: 213.96300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 26.30000
- LogP: 2.37440
2-Bromophenol Acetate Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
2-Bromophenol Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112845-5g |
2-Bromophenyl acetate |
1829-37-4 | 95% | 5g |
$400.00 | 2023-09-02 | |
| TRC | B686375-100mg |
2-Bromophenol Acetate |
1829-37-4 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B686375-500mg |
2-Bromophenol Acetate |
1829-37-4 | 500mg |
$ 287.00 | 2023-04-18 | ||
| TRC | B686375-1g |
2-Bromophenol Acetate |
1829-37-4 | 1g |
$ 415.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D921065-5g |
2-Bromophenyl Acetate |
1829-37-4 | 95% | 5g |
$1090 | 2024-07-20 | |
| TRC | B686375-1000mg |
2-Bromophenol Acetate |
1829-37-4 | 1g |
$ 506.00 | 2023-04-18 | ||
| Ambeed | A708229-250mg |
2-Bromophenyl acetate |
1829-37-4 | 95% | 250mg |
$58.0 | 2024-04-22 | |
| Ambeed | A708229-1g |
2-Bromophenyl acetate |
1829-37-4 | 95% | 1g |
$152.0 | 2024-04-22 | |
| Ambeed | A708229-5g |
2-Bromophenyl acetate |
1829-37-4 | 95% | 5g |
$481.0 | 2024-04-22 | |
| 1PlusChem | 1P0024OT-500mg |
Phenol, 2-bromo-, 1-acetate |
1829-37-4 | 97% | 500mg |
$62.00 | 2024-06-18 |
2-Bromophenol Acetate Suppliers
2-Bromophenol Acetate Related Literature
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Pei-Qiang Huang,Wei Ou,Jian-Liang Ye Org. Chem. Front. 2015 2 1094
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Ye-Jin Hwang,Connor W. Coley,Milad Abolhasani,Andreas L. Marzinzik,Guido Koch,Carsten Spanka,Hansjoerg Lehmann,Klavs F. Jensen Chem. Commun. 2017 53 6649
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Raghunath Reddy Anugu,Prathama S. Mainkar,Balasubramanian Sridhar,Srivari Chandrasekhar Org. Biomol. Chem. 2016 14 1332
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J. A. Donnelly,J. J. Murphy J. Chem. Soc. C 1970 2596
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Rafael Douglas C. Gallo,Antonio C. B. Burtoloso Green Chem. 2018 20 4547
Additional information on 2-Bromophenol Acetate
Introduction to 2-Bromophenol Acetate (CAS No. 1829-37-4) and Its Recent Applications in Chemical and Pharmaceutical Research
2-Bromophenol Acetate, with the chemical identifier CAS No. 1829-37-4, is a brominated aromatic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and material science. This compound, characterized by its bromine substituent on a phenolic ring with an acetyl group, exhibits unique chemical properties that make it a valuable intermediate in various synthetic pathways. The versatility of 2-Bromophenol Acetate lies in its ability to participate in multiple reaction mechanisms, including nucleophilic substitution, cross-coupling reactions, and condensation processes, which are pivotal in the synthesis of complex molecules.
The structural motif of 2-Bromophenol Acetate consists of a bromine atom attached to a phenolic ring, which is further esterified with an acetyl group. This configuration imparts both electrophilic and nucleophilic reactivity, making it a versatile building block for medicinal chemists and organic chemists alike. The presence of the bromine atom allows for easy functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecular framework.
In recent years, 2-Bromophenol Acetate has been extensively explored in the development of novel pharmaceuticals. Its role as a precursor in the synthesis of bioactive molecules has been highlighted in several cutting-edge research studies. For instance, researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. One notable area of interest is its application in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The brominated aromatic core of 2-Bromophenol Acetate serves as a scaffold for designing molecules that can selectively inhibit aberrant signaling pathways associated with these conditions.
Moreover, 2-Bromophenol Acetate has found utility in the development of antimicrobial agents. The bromine atom's electron-withdrawing effect enhances the compound's ability to interact with microbial enzymes, disrupting essential metabolic processes. Recent studies have demonstrated its efficacy in synthesizing derivatives with enhanced antibacterial and antifungal properties. These derivatives have shown promise in overcoming multidrug resistance mechanisms exhibited by pathogenic bacteria, underscoring the importance of 2-Bromophenol Acetate as a key intermediate.
The compound's significance extends beyond pharmaceutical applications into materials science. In polymer chemistry, 2-Bromophenol Acetate is utilized as a monomer or modifier to enhance the thermal stability and mechanical strength of polymers. Its incorporation into polymer matrices improves resistance to degradation under extreme conditions, making it valuable for high-performance materials used in aerospace and automotive industries. Additionally, its role in conductive polymers has been explored, where it aids in tuning electronic properties for applications in organic electronics.
Recent advancements in green chemistry have also highlighted the sustainable use of 2-Bromophenol Acetate. Researchers are increasingly focusing on developing catalytic systems that minimize waste and energy consumption during its synthesis and functionalization. For example, biocatalytic approaches using engineered enzymes have been investigated to streamline the production process while maintaining high yields and selectivity. These innovations align with global efforts to promote environmentally friendly chemical manufacturing practices.
The regulatory landscape surrounding 2-Bromophenol Acetate is another critical aspect that influences its adoption in industrial applications. While it is not classified as a hazardous or controlled substance under current regulations, manufacturers must adhere to stringent safety protocols during handling and storage due to its reactivity. Proper ventilation, personal protective equipment (PPE), and waste disposal measures are essential to ensure safe usage in laboratory and industrial settings.
In conclusion, 2-Bromophenol Acetate (CAS No. 1829-37-4) remains a cornerstone compound in modern chemical research due to its multifaceted applications across pharmaceuticals, materials science, and green chemistry. Its unique structural features enable diverse synthetic strategies that continue to drive innovation in drug discovery and material development. As research progresses,the potential uses for this compound are expected to expand,further solidifying its importance as an indispensable tool for chemists worldwide.
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